molecular formula C10H11NO4 B1212020 Ethyl 2-carbamoyloxybenzoate CAS No. 88599-32-0

Ethyl 2-carbamoyloxybenzoate

Cat. No.: B1212020
CAS No.: 88599-32-0
M. Wt: 209.20 g/mol
InChI Key: JFMIIMPCFQKAAD-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Ethyl 2-carbamoyloxybenzoate, also known as ethyl 2-(carbamoyloxy)benzoate, is a prodrug . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, this compound is metabolized into salicylic acid, carsalam, and salicylamide . These metabolites are the primary targets of the compound and are used as drugs for the relief of pain and inflammation .

    Mode of Action

    The compound is metabolized in vivo, with the metabolites being produced by incubation in vitro with liver post-mitochondrial supernatants from rat, rabbit, and dog . The metabolites were characterized by UV, i.r., NMR, MS, and HPLC

    Biochemical Pathways

    The biochemical pathways affected by this compound are those related to the metabolism of salicylic acid, carsalam, and salicylamide . These metabolites have been or are in use as drugs for the relief of pain and inflammation

    Pharmacokinetics

    It is known that the compound is metabolized into salicylic acid, carsalam, and salicylamide These metabolites are then distributed throughout the body where they exert their therapeutic effects

    Result of Action

    The molecular and cellular effects of this compound’s action are related to its metabolites. These metabolites have been or are in use as drugs for the relief of pain and inflammation

    Action Environment

    It is known that environmental factors can influence the metabolism of drugs and other compounds These factors could potentially affect the metabolism of this compound into its active metabolites, thereby influencing its action and efficacy

    Biochemical Analysis

    Biochemical Properties

    Ethyl 2-carbamoyloxybenzoate plays a significant role in biochemical reactions. It is a prodrug of salicylic acid, carsalam, and salicylamide . The compound interacts with various enzymes and proteins during its metabolism. For instance, it is metabolized by liver post-mitochondrial supernatants from rats, rabbits, and dogs, producing metabolites that are characterized by UV, IR, NMR, MS, and HPLC . These interactions are crucial for its conversion into active metabolites that exert therapeutic effects.

    Cellular Effects

    This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s metabolites, such as salicylic acid, are known to modulate inflammatory responses and pain relief mechanisms . These effects are mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

    Molecular Mechanism

    The molecular mechanism of this compound involves its conversion into active metabolites that interact with specific biomolecules. The compound undergoes enzymatic hydrolysis to release salicylic acid, which then inhibits cyclooxygenase enzymes . This inhibition reduces the synthesis of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that its metabolites can be detected in vitro after incubation with liver post-mitochondrial supernatants . Long-term effects on cellular function have been observed, with sustained anti-inflammatory and analgesic properties.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as gastrointestinal irritation and hepatotoxicity may occur. These threshold effects highlight the importance of dose optimization in clinical applications.

    Metabolic Pathways

    This compound is involved in metabolic pathways that lead to the production of salicylic acid, carsalam, and salicylamide . The compound undergoes enzymatic hydrolysis and subsequent metabolic transformations, interacting with enzymes such as esterases and amidases. These interactions are essential for its conversion into active metabolites that exert therapeutic effects.

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation in specific tissues are influenced by factors such as lipophilicity and protein binding affinity.

    Subcellular Localization

    This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and subsequent therapeutic effects.

    Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    IUPAC Name

    ethyl 2-carbamoyloxybenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H11NO4/c1-2-14-9(12)7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3,(H2,11,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JFMIIMPCFQKAAD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=CC=C1OC(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H11NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80237170
    Record name Ethyl 2-carbamoyloxybenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80237170
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    209.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    88599-32-0
    Record name Ethyl 2-carbamoyloxybenzoate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088599320
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethyl 2-carbamoyloxybenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80237170
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: How does Ethyl 2-carbamoyloxybenzoate exert its effects within the body?

    A1: this compound itself does not possess inherent pharmacological activity. Instead, it acts as a prodrug, meaning it undergoes metabolic conversion within the body to release the active compound, salicylic acid []. This metabolic process typically involves enzymatic cleavage of the ester and carbamate moieties present in the this compound structure. The liberated salicylic acid then exerts its well-known pharmacological effects, primarily as an analgesic, antipyretic, and anti-inflammatory agent.

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